molecular formula C13H10N4 B2439932 (2Z)-2-amino-3-[(E)-[(2E)-3-phenylprop-2-en-1-ylidene]amino]but-2-enedinitrile CAS No. 55083-91-5

(2Z)-2-amino-3-[(E)-[(2E)-3-phenylprop-2-en-1-ylidene]amino]but-2-enedinitrile

Cat. No.: B2439932
CAS No.: 55083-91-5
M. Wt: 222.251
InChI Key: XOWPPFGMBUWMBZ-BOVAITSXSA-N
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Description

(2Z)-2-amino-3-[(E)-[(2E)-3-phenylprop-2-en-1-ylidene]amino]but-2-enedinitrile is a multi-substituted conjugated diene Conjugated dienes are compounds with two double bonds separated by a single bond, which allows for delocalization of electrons

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-amino-3-[(E)-[(2E)-3-phenylprop-2-en-1-ylidene]amino]but-2-enedinitrile can be achieved through a stereoselective one-pot reaction. This involves the reaction of ketene dithioacetal with aromatic ketone compounds in the presence of a base such as sodium hydroxide in dimethyl sulfoxide (DMSO). The reaction proceeds through a cascade mechanism involving the addition of the ketene dithioacetal to the ketone, elimination of a methylthiolate anion, intramolecular cyclization, and ring opening by readdition of the methylthiolate anion .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-amino-3-[(E)-[(2E)-3-phenylprop-2-en-1-ylidene]amino]but-2-enedinitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the double bonds or other functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like iodine, reducing agents, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidative dimerization with iodine can yield previously undescribed dimeric products .

Scientific Research Applications

(2Z)-2-amino-3-[(E)-[(2E)-3-phenylprop-2-en-1-ylidene]amino]but-2-enedinitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of (2Z)-2-amino-3-[(E)-[(2E)-3-phenylprop-2-en-1-ylidene]amino]but-2-enedinitrile involves its interaction with molecular targets through its conjugated diene system. This allows for electron delocalization and the formation of stable complexes with various molecules. The specific pathways and molecular targets depend on the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2Z)-2-amino-3-[(E)-[(2E)-3-phenylprop-2-en-1-ylidene]amino]but-2-enedinitrile apart is its specific stereochemistry and the presence of both amino and nitrile functional groups, which provide unique reactivity and potential for forming diverse products.

Properties

IUPAC Name

(Z)-2-amino-3-[[(E)-3-phenylprop-2-enylidene]amino]but-2-enedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4/c14-9-12(16)13(10-15)17-8-4-7-11-5-2-1-3-6-11/h1-8H,16H2/b7-4+,13-12-,17-8?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOWPPFGMBUWMBZ-KOQYUOLUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC=NC(=C(C#N)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=N/C(=C(/C#N)\N)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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